molecular formula C16H15N B11883991 3,5-Dimethyl-2-phenylindolizine CAS No. 136118-50-8

3,5-Dimethyl-2-phenylindolizine

Cat. No.: B11883991
CAS No.: 136118-50-8
M. Wt: 221.30 g/mol
InChI Key: YMIAJUKOBZKXKI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-phenylindolizine is a nitrogen-containing heterocyclic compound belonging to the indolizine family Indolizines are known for their unique structural features and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-phenylindolizine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylpyridine with acetone in the presence of a strong base, such as sodium hydride, under reflux conditions. This reaction leads to the formation of the indolizine ring system with the desired substitution pattern .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2-phenylindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dimethyl-2-phenylindolizine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-phenylindolizine involves its interaction with specific molecular targets. The compound’s planar structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-2-phenylindolizine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

136118-50-8

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

3,5-dimethyl-2-phenylindolizine

InChI

InChI=1S/C16H15N/c1-12-7-6-10-15-11-16(13(2)17(12)15)14-8-4-3-5-9-14/h3-11H,1-2H3

InChI Key

YMIAJUKOBZKXKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=CC(=C(N12)C)C3=CC=CC=C3

Origin of Product

United States

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